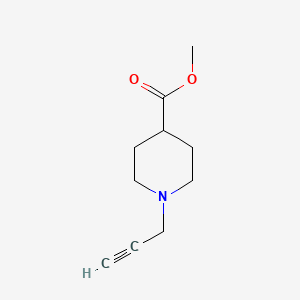

Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate

CAS No.: 1075221-06-5

Cat. No.: VC7264269

Molecular Formula: C10H15NO2

Molecular Weight: 181.235

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1075221-06-5 |

|---|---|

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.235 |

| IUPAC Name | methyl 1-prop-2-ynylpiperidine-4-carboxylate |

| Standard InChI | InChI=1S/C10H15NO2/c1-3-6-11-7-4-9(5-8-11)10(12)13-2/h1,9H,4-8H2,2H3 |

| Standard InChI Key | AOBHXSNCRGTQOH-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CCN(CC1)CC#C |

Introduction

Chemical Identity and Structural Features

Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate is characterized by its unique substitution pattern on the piperidine ring. The propargyl group at the 1-position introduces a terminal alkyne functionality, while the methyl ester at the 4-position contributes to the compound’s polarity and potential interactions with biological targets . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl 1-prop-2-ynylpiperidine-4-carboxylate | |

| Molecular Formula | ||

| Molecular Weight | 181.235 g/mol | |

| InChIKey | AOBHXSNCRGTQOH-UHFFFAOYSA-N | |

| SMILES | COC(=O)C1CCN(CC1)CC#C |

The propargyl group’s electron-deficient triple bond may participate in click chemistry reactions, enabling bioconjugation or further derivatization. The ester group at the 4-position is hydrolytically labile, suggesting potential prodrug applications if modified.

Structure-Activity Relationships and Comparative Analysis

Comparative analysis with methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate highlights the impact of substitution patterns on biological activity:

The 1-substituted derivative’s linear propargyl group may enhance membrane permeability compared to the bulkier 4-substituted analog, potentially improving central nervous system bioavailability .

Physicochemical Properties and Drug-Likeness

Key physicochemical parameters inferred from structural analogs include:

-

LogP: Estimated at 1.2–1.8 (moderate lipophilicity).

-

Hydrogen Bonding: Two acceptors (ester carbonyl, piperidine nitrogen) and no donors .

-

Solubility: Likely low aqueous solubility due to the ester and alkyne groups; formulation may require cosolvents .

These properties align with Lipinski’s rule of five, suggesting oral bioavailability potential pending metabolic stability studies.

Future Directions and Research Opportunities

-

Synthetic Optimization: Develop one-pot methodologies to streamline synthesis and improve yields.

-

In Vitro Profiling: Evaluate MAO inhibition, cytochrome P450 interactions, and cytotoxicity in neuronal cell lines .

-

Prodrug Development: Explore hydrolyzable ester analogs for enhanced pharmacokinetics .

-

Structural Analog Synthesis: Investigate substituents at the 2- and 3-positions to refine MAO isoform selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume